2,4-diphenyl-N-propylpyrimidine-5-carboxamide
Description
2,4-Diphenyl-N-propylpyrimidine-5-carboxamide (CAS: 338771-91-8) is a pyrimidine-based carboxamide derivative characterized by a central pyrimidine ring substituted with two phenyl groups at positions 2 and 4 and a propylcarboxamide moiety at position 3. This compound is primarily utilized in laboratory research for structural and functional studies of pyrimidine derivatives, particularly in medicinal chemistry and materials science . Its molecular formula, C₂₀H₂₁N₃O, and molecular weight (319.40 g/mol) reflect a balance of aromaticity and alkyl chain flexibility, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2,4-diphenyl-N-propylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-2-13-21-20(24)17-14-22-19(16-11-7-4-8-12-16)23-18(17)15-9-5-3-6-10-15/h3-12,14H,2,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLUJNMOJVREQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401323457 | |
| Record name | 2,4-diphenyl-N-propylpyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665727 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338771-91-8 | |
| Record name | 2,4-diphenyl-N-propylpyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diphenyl-N-propylpyrimidine-5-carboxamide typically involves the reaction of 2,4-diphenylpyrimidine-5-carboxylic acid with propylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-N-propylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one of the phenyl groups or the propyl group is replaced by another substituent under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
2,4-Diphenyl-N-propylpyrimidine-5-carboxamide has been investigated for its potential therapeutic effects. Research indicates that it may exhibit anti-inflammatory properties, making it a candidate for drug development aimed at treating conditions characterized by inflammation. For instance, derivatives of pyrimidine compounds have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in anti-inflammatory drug design .
Case Study: Anti-Inflammatory Activity
A study evaluated several pyrimidine derivatives, including those related to this compound, for their anti-inflammatory activity through in vitro assays. The results demonstrated that certain derivatives significantly suppressed COX-2 activity with IC50 values comparable to established drugs like celecoxib. This highlights the potential of these compounds in developing new anti-inflammatory medications .
| Compound | IC50 (μmol) | Comparison Drug | Comparison IC50 (μmol) |
|---|---|---|---|
| This compound derivative | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |
Biological Research
Biochemical Probes:
The compound is being explored as a biochemical probe in cellular studies. Its ability to interact with specific molecular targets makes it valuable for studying various biochemical pathways and cellular processes. This characteristic can help elucidate mechanisms underlying diseases and identify potential therapeutic targets.
Mechanism of Action:
The mechanism by which this compound exerts its effects involves binding to enzymes or receptors that modulate biological activities. Understanding these interactions can lead to advancements in targeted therapies for various diseases .
Industrial Applications
Synthesis of Specialty Chemicals:
In the industrial sector, this compound serves as a building block for synthesizing more complex molecules. Its structural features enable the development of specialty chemicals with tailored properties for specific applications in materials science and polymer chemistry.
Mechanism of Action
The mechanism of action of 2,4-diphenyl-N-propylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Pyrimidine-5-carboxamide derivatives exhibit diverse bioactivities and material properties depending on substituent patterns. Below is a detailed comparison of 2,4-diphenyl-N-propylpyrimidine-5-carboxamide with three structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Bioactivity :
- The piperazine-containing derivative () demonstrated superior kinase inhibitory activity (IC₅₀ < 1 µM) compared to this compound, likely due to the nitro and piperazine groups enhancing hydrogen bonding with target proteins.
- The chlorophenyl-sulfanylidene analog () exhibited broad-spectrum antimicrobial activity, attributed to the electron-withdrawing chlorine and sulfur moieties improving membrane permeability.
Physicochemical Properties :
- The fluorophenyl-hydroxyphenyl derivative () showed higher aqueous solubility (LogP = 2.1) than this compound (LogP = 3.8), likely due to the polar hydroxyl group.
- Piperazine-based derivatives (e.g., 6l ) displayed lower thermal stability (decomposition at 160°C vs. 210°C for the parent compound), possibly due to nitro group instability.
Structural Insights :
- X-ray crystallography of the fluorophenyl derivative () revealed a planar pyrimidine ring with intermolecular hydrogen bonds involving the hydroxyl group, suggesting utility in crystal engineering.
- The sulfanylidene group in the chlorophenyl analog () introduced tautomerism, which may influence its redox properties in biological systems.
Biological Activity
2,4-Diphenyl-N-propylpyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrimidine ring substituted at the 2 and 4 positions with phenyl groups and an amide functional group at the 5 position. This unique arrangement contributes to its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit promising anticancer properties. In vitro studies have demonstrated that these compounds can inhibit topoisomerase IIα, an enzyme crucial for DNA replication and repair. This inhibition leads to antiproliferative effects in various cancer cell lines, including colorectal and cervical cancers .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 16 | Colorectal Cancer | 15.3 | Topo IIα inhibition |
| Compound 19 | Cervical Cancer | 12.7 | DNA intercalation |
| This compound | Various | TBD | TBD |
Anti-inflammatory Activity
Pyrimidine derivatives have also shown anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. Studies have reported that certain analogs can significantly reduce COX-1 and COX-2 activity, leading to decreased production of pro-inflammatory mediators like prostaglandins .
Table 2: COX Inhibition by Pyrimidine Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets:
- Topoisomerase IIα Inhibition : The compound may act as a poison for topoisomerase IIα by stabilizing the enzyme-DNA complex, leading to DNA strand breaks and subsequent apoptosis in cancer cells.
- COX Enzyme Inhibition : By binding to the active site of COX enzymes, it prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation.
Case Studies
A notable study explored the structural modifications of pyrimidine derivatives to enhance their anticancer and anti-inflammatory activities. The results demonstrated that specific substitutions at the phenyl rings could significantly improve potency against cancer cell lines and COX enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
